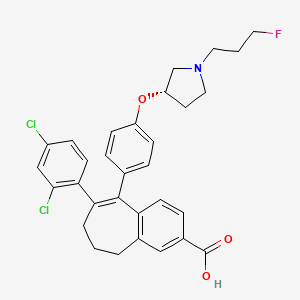

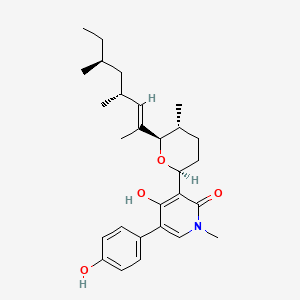

(S)-crizotinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Crizotinib is a small molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases (RTKs). It is a potent inhibitor of these three RTKs and is used for the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Crizotinib is an inhibitor of the oncogenic fusion proteins formed by the EML4-ALK and ROS1-ALK rearrangements. Crizotinib has also been used to treat other types of cancer, such as neuroblastoma, inflammatory myofibroblastic tumor, and mesothelioma.

Scientific Research Applications

Treatment of Non-Small-Cell Lung Cancer (NSCLC) : Crizotinib has been found effective for patients with advanced anaplastic lymphoma kinase (ALK)-rearranged NSCLC. Studies show systemic and intracranial disease control in patients who were ALK inhibitor naive with brain metastases (Costa et al., 2015).

Overcoming Clinical Resistance : Research has been conducted to design potent and selective inhibitors to overcome clinical resistance to crizotinib in patients, particularly those with ALK mutations resistant to initial treatment (Huang et al., 2014).

Application in Other Tumor Types : Crizotinib has been developed as an inhibitor in other tumor types driven by alterations in ALK and MET, and also shows efficacy as a ROS1 inhibitor in ROS1-rearranged NSCLC (Ou et al., 2012).

Diagnostic Assays for ALK Rearrangement : Studies have been done on diagnostic assays, including ALK FISH, to ensure identification of patients most likely to benefit from crizotinib treatment in cases like advanced NSCLC (Shaw et al., 2011).

Enhancing Crizotinib Delivery to the Brain : Research shows that coadministration of the dual ABCB1/ABCG2 inhibitor elacridar can increase crizotinib's oral availability and delivery to the brain, potentially enhancing therapeutic efficacy against brain metastases in NSCLC patients (Tang et al., 2014).

Reversal of Multidrug Resistance in Cancer Cells : Crizotinib has been assessed for its ability to reverse multidrug resistance in cancer cells, offering a potential pathway for treating resistant forms of cancer (Zhou et al., 2012).

Treatment of ROS1-Rearranged Lung Cancer : Crizotinib shows marked antitumor activity in patients with advanced ROS1-rearranged NSCLC (Shaw et al., 2014).

Resistance Mechanisms and Molecular Analysis : Studies have focused on understanding resistance mechanisms to crizotinib and identifying gene mutations associated with resistance, providing insights into the development of next-generation treatments (Wei et al., 2018).

properties

IUPAC Name |

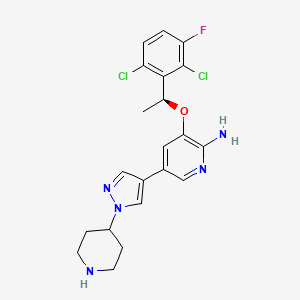

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-crizotinib | |

Q & A

Q1: How does (S)-Crizotinib exert its anticancer effects?

A1: (S)-Crizotinib acts by inhibiting MTH1 [, , , , , ], an enzyme responsible for hydrolyzing oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP. These oxidized nucleotides, if incorporated into DNA during replication, can lead to mutations and genomic instability. By inhibiting MTH1, (S)-Crizotinib allows these oxidized nucleotides to accumulate in cancer cells, ultimately leading to DNA damage and cell death.

Q2: What makes (S)-Crizotinib more potent than its (R)-enantiomer against MTH1?

A2: Studies employing molecular dynamics simulations and binding free energy calculations have revealed that (S)-Crizotinib exhibits greater binding affinity to the MTH1 active site compared to (R)-Crizotinib [, ]. This difference in binding affinity arises from specific interactions with amino acid residues within the binding pocket, influencing the overall stability of the drug-target complex. Notably, (S)-Crizotinib forms a crucial hydrogen bond interaction with loop 1 and loop 3 of the MTH1 protein, further stabilizing its binding and enhancing its inhibitory activity [].

Q3: Does hypoxia influence the efficacy of (S)-Crizotinib?

A4: Interestingly, hypoxia, a common characteristic of the tumor microenvironment, appears to have a differential impact on the efficacy of (S)-Crizotinib compared to other MTH1 inhibitors []. While some studies suggest hypoxia might enhance the sensitivity of cancer cells to MTH1 inhibition, further research is needed to fully elucidate the interplay between hypoxia and (S)-Crizotinib activity in different tumor models.

Q4: What is the molecular formula and weight of (S)-Crizotinib?

A4: The molecular formula of (S)-Crizotinib is C21H22ClFN4O, and its molecular weight is 396.88 g/mol.

Q5: Has (S)-Crizotinib's structure been confirmed through spectroscopic data?

A5: While the provided research abstracts don't specify spectroscopic data, it's standard practice in pharmaceutical research to characterize compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques would confirm the structure and purity of (S)-Crizotinib.

Q6: What evidence supports the anticancer activity of (S)-Crizotinib in laboratory settings?

A8: In vitro studies have demonstrated that (S)-Crizotinib effectively inhibits the proliferation of various cancer cell lines, including osteosarcoma, gastric cancer, and non-small cell lung cancer cells [, , ]. These studies often employ cell viability assays and analyses of cell cycle progression and apoptosis to evaluate the compound's anticancer effects.

Q7: Has the efficacy of (S)-Crizotinib been evaluated in animal models of cancer?

A9: Yes, research utilizing animal models has shown promising results. In a study involving rat models of pulmonary arterial hypertension (PAH), which exhibits some similarities to cancer in terms of excessive cell proliferation, treatment with (S)-Crizotinib led to a decrease in pulmonary vascular remodeling and improvement in hemodynamics and cardiac function [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)